molecular formula C5H12N2O3 B613164 L-Alanine amide acetate CAS No. 119864-22-1

L-Alanine amide acetate

Cat. No. B613164
M. Wt: 88.11
InChI Key: HIFLYZJMEVTVFL-DKWTVANSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

Enzymatic Activity and Applications

Alanine dehydrogenase (AlaDH) is crucial in microorganism metabolism, catalyzing the reversible conversion of L-alanine to pyruvate. This process is integral for energy generation through the tricarboxylic acid cycle and for the synthesis of various biomolecules. The oxidative deamination and reductive amination reactions facilitated by AlaDH have significant implications in pharmaceutical, environmental, and food industries. The characteristics and applications of AlaDH from a broad spectrum of microorganisms are thoroughly reviewed in the literature (Dave & Kadeppagari, 2019).

Role in Amino Acid Metabolism and Exercise Performance

L-Alanine plays a vital role in the formation of β-alanine, a non-proteinogenic amino acid. β-alanine is part of pantothenate (vitamin B5) and is crucial in forming Coenzyme A and acyl carrier protein, which are essential for various metabolic processes in all organisms, including plants. In plants, β-alanine is a stress response molecule, aiding in protection against environmental stressors and participating in essential metabolic pathways (Parthasarathy, Savka, & Hudson, 2019).

β-alanine, when combined with histidine, forms the dipeptide carnosine in skeletal muscle, which acts as an intracellular buffer and plays a significant role in muscle pH regulation. This has implications for exercise performance, as β-alanine supplementation can increase muscle carnosine content and enhance physical performance during high-intensity exercise. The optimal dosages of β-alanine for different demographic groups and the potential side effects are areas of ongoing research (Caruso et al., 2012).

Potential in Therapy and Nutritional Enhancement

L-Alanine and its derivatives are also explored in therapeutic contexts and as nutritional enhancers. For instance, lactoferricin, a derivative formed through acidic pepsin hydrolysis, exhibits multifunctional bioactivities including nutritional enhancement, antimicrobial, anticancer, antiviral, antiparasitic, and anti-inflammatory activities. The optimization of lactoferricin through various modifications and its potential as a biological agent with multiple functions is an active area of research (Hao et al., 2018).

Safety And Hazards

When handling L-Alanine amide acetate, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing78. Ingestion and inhalation should be avoided, and dust formation should be prevented78.


properties

IUPAC Name

acetic acid;(2S)-2-aminopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O.C2H4O2/c1-2(4)3(5)6;1-2(3)4/h2H,4H2,1H3,(H2,5,6);1H3,(H,3,4)/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFLYZJMEVTVFL-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Alanine amide acetate

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